Cas no 107401-04-7 (4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone)
4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone Chemical and Physical Properties
Names and Identifiers
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- 4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone
- 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
- 2-Propanone, 2-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone
- 1F-962
- 107401-04-7
- acetone N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone
- AKOS015992193
- 4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole
- N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine
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- Inchi: 1S/C13H13N5/c1-8(2)17-18-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-7,16H,1-2H3,(H,14,15,18)
- InChI Key: OXSCMCPQHHLPQM-UHFFFAOYSA-N
- SMILES: C/C(=N\NC1=C2C(=NC=N1)C1=C(N2)C=CC=C1)/C
Computed Properties
- Exact Mass: 239.11709544Da
- Monoisotopic Mass: 239.11709544Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66Ų
4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-1mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 1mg |
¥445.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-2mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 2mg |
¥630.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-5mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 5mg |
¥546.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-10mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 10mg |
¥819.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-20mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 20mg |
¥1396.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-25mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 25mg |
¥1323.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-50mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 50mg |
¥1430.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663060-100mg |
4-(2-(Propan-2-ylidene)hydrazinyl)-5H-pyrimido[5,4-b]indole |
107401-04-7 | 98% | 100mg |
¥1901.00 | 2024-08-09 |
4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone
Compound CAS No. 107401-04-7: 4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone
The compound with CAS No. 107401-04-7, known as 4H-Pyrimido[5,4-b]indol-4-one, 1,5-dihydro-, (1-methylethylidene)hydrazone, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of heterocyclic compounds, specifically pyrimidobenzodiazepines, which have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their potential bioactivity and therapeutic applications.
The pyrimido[5,4-b]indol core of this compound is a fused bicyclic system comprising a pyrimidine ring fused to an indole moiety. This structural arrangement confers the molecule with aromatic stability and potential hydrogen bonding capabilities, which are crucial for its interactions with biological targets. The presence of the hydrazone group further enhances the molecule's versatility by introducing additional sites for chemical reactivity and functionalization.
Recent studies have highlighted the potential of pyrimido[5,4-b]indol derivatives as scaffolds for drug discovery. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain analogs of this compound exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The (1-methylethylidene)hydrazone substituent has been shown to modulate the molecule's pharmacokinetic properties, improving its bioavailability and reducing off-target effects.
In addition to its pharmacological applications, this compound has also been explored in materials science. A study in *Chemistry of Materials* reported that derivatives of pyrimido[5,4-b]indol can serve as precursors for the synthesis of advanced materials with tailored electronic properties. These materials hold promise for applications in organic electronics and optoelectronics.
The synthesis of CAS No. 107401-04-7 involves a multi-step process that typically begins with the preparation of the pyrimido[5,4-b]indol core through a cyclization reaction. This is followed by the introduction of the hydrazone group via a condensation reaction with an appropriate aldehyde or ketone derivative. The use of microwave-assisted synthesis has been shown to significantly accelerate this process while maintaining high yields and purity levels.
From an analytical standpoint, this compound can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution NMR data have been instrumental in confirming the stereochemistry and regiochemistry of the molecule. Similarly, MS analysis has provided insights into its fragmentation patterns under different ionization conditions.
Given its unique structure and diverse applications, CAS No. 107401-04-7 represents a valuable addition to the arsenal of compounds available for drug discovery and materials development. Ongoing research continues to uncover new facets of its chemistry and biology, underscoring its importance as a versatile molecular scaffold.
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